molecular formula C7H7F3N2O2S B1438937 N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 53718-45-9

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B1438937
CAS No.: 53718-45-9
M. Wt: 240.21 g/mol
InChI Key: DPYOORODQNBACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide is a useful research compound. Its molecular formula is C7H7F3N2O2S and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase enzymes, which are crucial for regulating gene expression by modifying chromatin structure . This interaction leads to changes in the acetylation status of histones, thereby influencing gene transcription. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, affecting their activity and downstream signaling events .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by altering the expression of genes involved in these processes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to histone deacetylase enzymes, inhibiting their activity and leading to increased acetylation of histones . This change in histone acetylation status results in altered gene expression patterns. Additionally, this compound can interact with other biomolecules, such as transcription factors and signaling proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can exert its effects on gene expression and chromatin structure . Additionally, the distribution of this compound in tissues can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the nucleus, where it interacts with histone deacetylase enzymes and other nuclear proteins . This subcellular localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYOORODQNBACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.